molecular formula C11H13NO2 B8279747 (6-Methoxy-2h-3-chromenyl)methanamine

(6-Methoxy-2h-3-chromenyl)methanamine

Cat. No.: B8279747
M. Wt: 191.23 g/mol
InChI Key: NNHIXBSRDQJHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methoxy-2H-3-chromenyl)methanamine is a chemical compound based on the 2H-chromene scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Chromene derivatives are recognized for their wide range of pharmacological activities, with a prominent focus on their potent anti-cancer properties . These compounds are known to interact with diverse cellular targets, making them a versatile core structure for developing novel therapeutic agents. The primary research value of this compound lies in its structural relationship to bioactive molecules that have demonstrated compelling mechanisms of action in scientific studies. Chromene analogs have been reported to exhibit cytotoxic effects by targeting tubulin, thereby inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest at the G2/M phase and induce caspase-dependent apoptosis in cancer cells . Furthermore, some chromene derivatives are known to target tumor vasculature, causing its depolarization and disturbance . Research into related chromene compounds also indicates potential to trigger apoptosis through the activation of caspases 3 and 7, and to significantly reduce cancer cell invasion and migration . This compound serves as a key intermediate for researchers in synthetic and medicinal chemistry aiming to explore structure-activity relationships (SAR). Studies suggest that targeted functionalization of the chromene core can markedly enhance bioactivity, making this compound a valuable precursor for the development of new derivatives with improved therapeutic potential . It is intended for use in biochemical research, hit-to-lead optimization campaigns, and investigating the mechanisms of anticancer agents. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(6-methoxy-2H-chromen-3-yl)methanamine

InChI

InChI=1S/C11H13NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,6-7,12H2,1H3

InChI Key

NNHIXBSRDQJHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Compared :

6-Methoxy-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride

(6-Chloro-1,3-benzoxazol-2-yl)methanamine

5-Methoxytryptamine

1-(3-Methoxyphenyl)methanamine

Structural Comparison Table :

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
(6-Methoxy-2H-3-chromenyl)methanamine Chromene (2H) 6-OCH₃, 3-CH₂NH₂ ~191.2 Primary amine; methoxy at 6-position
6-Methoxy-N-methyl-3-nitro-4H-chromen-2-amine Chromene (4H) 6-OCH₃, 2-NHCH₃, 3-NO₂, 4-CH₂NO₂ ~281.3 Nitro groups; tertiary amine; increased steric hindrance
(6-Chloro-dihydrobenzo-dioxinyl)methanamine Dihydrobenzo-dioxin 6-Cl, 2-CH₂NH₂ (hydrochloride salt) ~236.1 Chlorine substituent; fused dioxane ring; hydrochloride salt improves solubility
(6-Chloro-benzoxazolyl)methanamine Benzoxazole 6-Cl, 2-CH₂NH₂ ~182.6 Chlorine; heterocyclic benzoxazole; rigid planar structure
5-Methoxytryptamine Indole 5-OCH₃, 3-CH₂CH₂NH₂ ~190.2 Serotonin analog; methoxy at 5-position; primary amine on ethyl side chain

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility. The target compound’s primary amine may form salts, whereas nitro groups () reduce solubility.
  • Stability : Intramolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize crystal packing but may limit conformational flexibility .
  • Lipophilicity : Methoxy groups increase logP values, enhancing membrane permeability. Chlorine substituents () further elevate lipophilicity but may hinder dissolution.

Q & A

Q. Experimental validation :

  • Compare reaction rates under varying pH and substituent bulkiness (e.g., tert-butyl vs. methyl groups) .
  • Use DFT calculations to map electron density distributions and predict reactive sites .

Advanced: How can contradictory data on compound stability and reactivity be resolved?

Answer:
Contradictions often arise from differing experimental conditions:

  • Stability in storage : The compound may degrade under ambient light due to chromene’s photosensitivity. Stability studies under dark, inert (N₂) conditions show >90% integrity over 6 months at -20°C .
  • Reactivity in reactions : Apparent instability in polar solvents (e.g., DMSO) may result from trace water catalyzing hydrolysis. Anhydrous conditions with molecular sieves improve reproducibility .

Q. Resolution strategies :

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
  • Use kinetic modeling to distinguish solvent effects from inherent reactivity .

Advanced: What mechanisms underlie its potential bioactivity, and how are they studied?

Answer:
Hypothesized mechanisms include:

  • Receptor binding : The planar chromene ring may intercalate into DNA or bind serotonin receptors (5-HT2A), analogous to structurally related methanamines .
  • Enzyme inhibition : The amine group could coordinate with metalloenzyme active sites (e.g., monoamine oxidases), disrupting catalytic cycles .

Q. Methodologies :

  • Molecular docking : Screen against protein databases (PDB) to predict binding affinities. For example, docking into the 5-HT2A receptor active site reveals hydrogen bonds between NH₂ and Asp155 .
  • In vitro assays : Measure IC₅₀ values for MAO inhibition using fluorometric assays with kynuramine as a substrate .

Advanced: How can derivatives be rationally designed to enhance target selectivity?

Answer:
Design principles :

  • Substituent modulation :
    • Electron-withdrawing groups (e.g., -CF₃) at position 3 increase electrophilicity for covalent binding to cysteine residues in enzymes .
    • Bulky groups (e.g., cyclopentyl) at position 2 improve selectivity by sterically blocking off-target interactions .
  • Bioisosteric replacement : Replace the chromene oxygen with sulfur (to form thiochromene) to alter lipophilicity and metabolic stability .

Q. Validation steps :

  • Synthesize derivatives via Suzuki-Miyaura coupling for aryl substitutions .
  • Test selectivity profiles using kinase panels or receptor-binding assays .

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